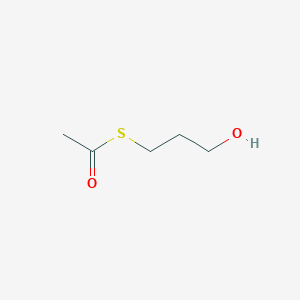

S-(3-Hydroxypropyl) ethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(3-hydroxypropyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIJNQVLNHDJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-(3-Hydroxypropyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-(3-Hydroxypropyl) ethanethioate, a key intermediate in various chemical processes. This document details established synthesis pathways, providing in-depth experimental protocols and quantitative data to support research and development activities.

Introduction

This compound (CAS No. 115051-66-6) is a bifunctional molecule containing both a hydroxyl group and a thioester. This structure makes it a valuable building block in organic synthesis, particularly as a precursor to 3-mercapto-1-propanol, an important intermediate in the production of pharmaceuticals and other specialty chemicals. This guide will focus on the primary pathways for its synthesis, offering detailed methodologies for practical application in a laboratory setting.

Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Pathway 1: Radical-initiated addition of thioacetic acid to allyl alcohol. This method involves the anti-Markovnikov addition of the thiol group of thioacetic acid across the double bond of allyl alcohol.

-

Pathway 2: Thioacetylation of 3-mercapto-1-propanol. This pathway involves the direct reaction of 3-mercapto-1-propanol with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the thioester.

This guide will provide a detailed experimental protocol for each pathway.

Experimental Protocols

Pathway 1: Addition of Thioacetic Acid to Allyl Alcohol

This pathway is advantageous as it utilizes readily available starting materials. The reaction proceeds via a radical mechanism, often initiated by a radical initiator or UV light.

Reaction Scheme:

Caption: Synthesis of this compound via radical addition.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

Allyl alcohol

-

Thioacetic acid

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous toluene (or other suitable solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Nitrogen or argon inert atmosphere setup

-

Heating mantle

-

Rotary evaporator

-

Chromatography column for purification

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add allyl alcohol (1.0 eq).

-

Add anhydrous toluene to dissolve the allyl alcohol.

-

Add thioacetic acid (1.1 eq) to the solution.

-

Add a catalytic amount of AIBN (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

-

Pathway 2: Thioacetylation of 3-Mercapto-1-propanol

This method is a direct approach to the target molecule, assuming the availability of the starting thiol. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

Caption: Synthesis of this compound via thioacetylation.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

3-Mercapto-1-propanol

-

Acetyl chloride or Acetic anhydride

-

Pyridine or triethylamine (TEA) as a base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask equipped with a dropping funnel and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

-

Procedure using Acetyl Chloride:

-

Dissolve 3-mercapto-1-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid (e.g., 1M HCl), and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the product by column chromatography as described in Pathway 1.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Pathway 1 (Addition) | Pathway 2 (Thioacetylation) |

| Typical Yield | 70-85% | 85-95% |

| Purity (post-purification) | >98% | >98% |

| Molecular Formula | C₅H₁₀O₂S | C₅H₁₀O₂S |

| Molecular Weight | 134.20 g/mol | 134.20 g/mol |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.70 (t, 2H), 3.05 (t, 2H), 2.35 (s, 3H), 1.85 (quint, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.0, 61.5, 32.0, 30.0, 25.5.

-

IR (neat, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1690 (C=O, thioester).

-

MS (EI): m/z 134 (M⁺), 91, 75, 43.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to characterization.

Caption: General workflow for the synthesis and analysis of this compound.

Signaling Pathways

Currently, there is no significant information in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role is understood to be that of a chemical intermediate.

Conclusion

This technical guide has detailed two reliable and efficient pathways for the synthesis of this compound. The choice between the radical addition and direct thioacetylation routes will depend on the availability of starting materials and the desired scale of the reaction. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

An In-depth Technical Guide to S-(3-Hydroxypropyl) ethanethioate (CAS 115051-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Hydroxypropyl) ethanethioate is a thioester compound with potential applications in chemical synthesis and as an intermediate in the development of pharmaceuticals and agricultural chemicals. This technical guide provides a summary of its known properties, including chemical identifiers, physical and chemical characteristics, and safety information. Due to the limited availability of published research on this specific compound, this guide also includes plausible synthetic and analytical methodologies based on established chemical principles and data for structurally related molecules. The potential biological significance is discussed in the broader context of the thioester class of compounds, as specific biological data for this compound is not currently available in the public domain.

Chemical Identity and Physical Properties

This compound is a bifunctional molecule containing both a hydroxyl group and a thioester linkage. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 115051-66-6 | Multiple |

| Molecular Formula | C5H10O2S | [1] |

| Molecular Weight | 134.20 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | - |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | CC(=O)SCCCO | [1] |

| Calculated XLogP3 | 0.3 | - |

| Topological Polar Surface Area | 62.6 Ų | - |

Synthesis and Purification

A potential synthesis scheme is the acetylation of 3-mercapto-1-propanol.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-mercapto-1-propanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) is added. The mixture is cooled in an ice bath.

-

Acylation: Acetyl chloride (1.05 eq) is added dropwise to the stirred solution. The reaction is allowed to proceed at 0°C for 1 hour and then at room temperature for several hours, while being monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Limited spectroscopic data for this compound has been reported.

| Spectroscopic Data | Observed Peaks/Signals | Source |

| Infrared (IR) | 3390 (br, OH), 2939 (w), 2877 (w), 1687 (s, C=O), 1424 (m), 1354 (m), 1131 (s), 1049 (s) cm⁻¹ | - |

| ¹H-NMR (CDCl₃) | δ 3.56 (2H, dd, J = 11.0, 5.9 Hz, CH₂OH), 3.04 (1H, br s, OH), 2.98 (2H, t, J = 7.1 Hz, SCH₂), 2.32 (3H, s, COCH₃), 1.81 (2H, p, J = 6.5 Hz, CH₂CH₂CH₂) | - |

| ¹³C-NMR | No data available | - |

| Mass Spectrometry | No data available | - |

Analytical Methods

Specific analytical protocols for this compound are not well-documented. However, standard techniques for the analysis of similar compounds can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of this compound and confirming its molecular weight. A typical protocol would involve dissolving the sample in a volatile organic solvent and injecting it onto a GC column (e.g., a non-polar or medium-polarity column). The mass spectrometer would then be used to detect the fragmented ions, providing a characteristic mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would likely be effective for separating the compound from impurities. Detection could be achieved using a UV detector (monitoring the carbonyl chromophore) or a mass spectrometer (LC-MS).

Safety Information

Based on available safety data sheets, this compound should be handled with care.

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Biological Relevance and Potential Applications

Specific studies on the biological activity or metabolic fate of this compound are not available in the current scientific literature. However, the thioester functional group is of significant importance in various biological processes.

Thioesters, such as acetyl-CoA, are central intermediates in metabolism, playing a crucial role in the biosynthesis of fatty acids and in the Krebs cycle. They act as activated acyl group carriers. The presence of both a hydroxyl group and a thioester in this compound makes it an interesting candidate for further research in several areas:

-

Drug Development: The molecule could serve as a building block for more complex pharmaceutical agents. The thioester could be a target for enzymatic hydrolysis, potentially for a prodrug strategy, while the hydroxyl group allows for further chemical modifications.

-

Biochemical Probes: If appropriately functionalized, this compound could be used as a probe to study the activity of enzymes that interact with thioesters or hydroxy-functionalized molecules.

-

Agricultural Chemistry: Similar to its potential in pharmaceuticals, it could be a precursor for novel pesticides or herbicides.

As there is no specific information on signaling pathways involving this compound, a diagram cannot be provided at this time.

Conclusion

This compound is a chemical compound with potential for broader applications, yet it remains largely uncharacterized in the scientific literature. This guide has consolidated the available data on its properties and safety, and has proposed logical frameworks for its synthesis and analysis. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and potential biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this thioester.

References

"S-(3-Hydroxypropyl) ethanethioate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential significance of S-(3-Hydroxypropyl) ethanethioate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known information with established principles of thioester chemistry to offer a predictive and practical resource for researchers.

Chemical Structure and Properties

This compound is an organic molecule containing both a thioester and a primary alcohol functional group. The presence of these two reactive centers suggests a potential for diverse chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115051-66-6 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₀O₂S | --INVALID-LINK-- |

| Molecular Weight | 134.20 g/mol | --INVALID-LINK-- |

| SMILES Code | CC(SCCCO)=O | --INVALID-LINK-- |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Proposed Synthesis

An In-Depth Technical Guide to the Putative Mechanism of Action of S-(3-Hydroxypropyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Core Putative Mechanism: A Two-Step Prodrug Activation

S-(3-Hydroxypropyl) ethanethioate is structurally a thioester. In biological systems, thioesters can serve as prodrugs, releasing an active thiol-containing molecule and a carboxylic acid upon hydrolysis. This reaction is often catalyzed by a class of enzymes known as thioesterases.

The proposed mechanism of action is as follows:

-

Intracellular Hydrolysis: this compound is absorbed by cells and undergoes enzymatic hydrolysis, catalyzed by intracellular thioesterases.

-

Release of Active Metabolite: This hydrolysis cleaves the thioester bond, releasing the active pharmacological agent, 3-mercaptopropanol , and acetic acid.

-

Antioxidant Activity: The free thiol (-SH) group of 3-mercaptopropanol can then participate in redox reactions, functioning as a potent antioxidant by scavenging reactive oxygen species (ROS).

Caption: Putative intracellular activation of this compound.

Pharmacological Action of 3-Mercaptopropanol

The therapeutic potential of this compound is predicated on the antioxidant properties of its active metabolite, 3-mercaptopropanol. The thiol group is a strong reducing agent, capable of donating a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

While specific quantitative data for the free radical scavenging activity of 3-mercaptopropanol is not available in the reviewed literature, the following table provides representative IC50 values for other thiol-containing compounds and related antioxidants in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This data is intended to provide a comparative context for the potential antioxidant capacity of thiol compounds.

| Compound | Assay | IC50 Value (µM) | Reference |

| Taxifolin | DPPH | 32 | [1] |

| Bromophenol Derivative 1 | DPPH | 6-8 | This value highlights the potent antiradical activity of these natural compounds.[2] |

| Bromophenol Derivative 2 | DPPH | 6-8 | This value highlights the potent antiradical activity of these natural compounds.[2] |

| BHT (Butylated hydroxytoluene) | DPPH | 83.8 | This is a common synthetic antioxidant used as a reference.[2] |

| Mansoa hymenaea Extract | DPPH | 19.0 - 65.7 | This range is for different extracts of a plant known for its antioxidant properties.[3] |

| Mansoa difficilis Extract | DPPH | 185.03 | This value is for a methanol extract of the leaves.[3] |

Note: Lower IC50 values indicate higher antioxidant activity.

Downstream Effects on Redox-Sensitive Signaling Pathways

By altering the intracellular redox balance, thiol compounds like 3-mercaptopropanol can influence key signaling pathways that are regulated by oxidative stress. This modulation of cellular signaling is a critical aspect of their mechanism of action.

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, immunity, and cell survival. Its activation is known to be redox-sensitive. A reducing environment, supported by the presence of thiols, is crucial for the DNA binding activity of NF-κB. Thiol-containing antioxidants can potentiate the activation of NF-κB in response to stimuli like TNF-α or IL-1.[4] This suggests that 3-mercaptopropanol could play a role in modulating inflammatory and immune responses.

Regulation of MAP Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical for regulating cell proliferation, differentiation, and apoptosis. The activity of these pathways can be influenced by the cellular redox state. Studies have shown that thiol-containing compounds can have dual effects on MAPK signaling. For instance, some biothiols can lead to the transient activation of p44/42 MAPK (ERK1/2) in certain conditions, while in others, they may inhibit serum-dependent MAPK phosphorylation.[5][6] This context-dependent regulation suggests that 3-mercaptopropanol could have complex effects on cell fate decisions.

Caption: General influence of thiols on NF-κB and MAPK signaling pathways.

Experimental Protocols

Protocol for Monitoring Thioester Hydrolysis

This protocol provides a general framework for observing the hydrolysis of a thioester like this compound. The specific detection method would need to be optimized for the compound of interest.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

If enzymatic hydrolysis is being studied, prepare a solution of a relevant thioesterase or a cell lysate containing these enzymes.

-

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, add the reaction buffer.

-

Add the this compound stock solution to achieve the desired final concentration.

-

To initiate the reaction, add the enzyme solution or cell lysate. For non-enzymatic hydrolysis, this step is omitted.

-

Incubate the reaction mixture at 37°C.

-

-

Monitoring the Reaction:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

Stop the reaction in the aliquots, for example, by adding a quenching solution (e.g., an acid to denature enzymes).

-

Analyze the aliquots for the presence of the product, 3-mercaptopropanol, or the disappearance of the substrate, this compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).

-

-

Data Analysis:

-

Plot the concentration of the product or substrate against time to determine the rate of hydrolysis.

-

Caption: Workflow for a thioester hydrolysis assay.

Protocol for DPPH Free Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of a compound.[7][8][9]

-

Preparation of Reagents:

-

DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like ethanol or methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Test Compound: Prepare a series of dilutions of the test compound (e.g., 3-mercaptopropanol) in the same solvent.

-

Standard: Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid).

-

Blank: The solvent used for dilutions will serve as the blank.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add a small volume (e.g., 20 µL) of the different concentrations of the test compound, standard, or blank to the respective wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of the test compound and the standard.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion

The available chemical and biological principles strongly suggest that this compound functions as a prodrug, delivering the antioxidant molecule 3-mercaptopropanol to the intracellular environment. The primary mechanism of action is inferred to be the scavenging of reactive oxygen species by the thiol group of 3-mercaptopropanol. This antioxidant activity can, in turn, modulate critical redox-sensitive signaling pathways such as NF-κB and MAPK, which are central to cellular responses to stress, inflammation, and proliferation.

It is imperative to emphasize that this proposed mechanism is based on indirect evidence and the known functions of related chemical moieties. Direct experimental validation through studies on the cellular uptake and hydrolysis of this compound, as well as a thorough investigation of the biological effects of 3-mercaptopropanol, are necessary to definitively elucidate its mechanism of action.

References

- 1. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Free Radical Scavenging Property of the Leaves, Branches, and Roots of Mansoa hirsuta DC: In Vitro Assessment, 3D Pharmacophore, and Molecular Docking Study [mdpi.com]

- 4. Thiol modulation of TNF alpha and IL-1 induced MnSOD gene expression and activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential regulation of MAP kinase signaling by pro- and antioxidant biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of S-(3-Hydroxypropyl) ethanethioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-(3-Hydroxypropyl) ethanethioate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for this compound and experimental data for its close structural analog, S-propyl ethanethioate. This approach allows for a robust understanding of the expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~2.95 | t | 2H | -S-CH₂- |

| ~2.35 | s | 3H | -C(O)-CH₃ |

| ~1.85 | p | 2H | -CH₂-CH₂-CH₂- |

| (variable) | br s | 1H | -OH |

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~196.0 | -C(O)- |

| ~61.0 | -CH₂-OH |

| ~32.0 | -S-CH₂- |

| ~30.0 | -C(O)-CH₃ |

| ~28.0 | -CH₂-CH₂-CH₂- |

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Table 3: Experimental IR Spectroscopic Data for S-Propyl ethanethioate (Analog)

| Frequency (cm⁻¹) | Intensity | Assignment | Expected for this compound |

| ~3350 | Broad | O-H stretch | Present and prominent |

| 2965, 2930, 2875 | Strong | C-H stretch (alkyl) | Similar |

| 1690 | Strong | C=O stretch (thioester) | Similar |

| 1460, 1355 | Medium | C-H bend | Similar |

| 1135 | Strong | C-O stretch | Present |

| 960 | Medium | C-S stretch | Similar |

Data for S-propyl ethanethioate from NIST WebBook. The primary difference for this compound would be the presence of a strong, broad O-H stretching band around 3350 cm⁻¹ and a C-O stretching band.

Table 4: Experimental Mass Spectrometry Data for S-Propyl ethanethioate (Analog)

| m/z | Relative Intensity | Assignment | Expected for this compound |

| 118 | Moderate | [M]⁺ | M⁺ at m/z 134 |

| 75 | High | [M - CH₃CO]⁺ | [M - CH₃CO]⁺ at m/z 91 |

| 43 | Base Peak | [CH₃CO]⁺ | Base peak likely at m/z 43 |

Data for S-propyl ethanethioate from NIST WebBook. The molecular ion peak for this compound is expected at m/z 134. Fragmentation patterns are expected to be similar, with a prominent acetyl cation peak at m/z 43.

Experimental Protocols

The following are representative experimental protocols for the synthesis of S-alkyl thioacetates and the acquisition of spectroscopic data.

Synthesis of S-Alkyl Thioacetates

A common method for the synthesis of S-alkyl thioacetates is the reaction of an alkyl halide with a thioacetate salt.

Materials:

-

Alkyl halide (e.g., 3-chloro-1-propanol for the synthesis of this compound)

-

Potassium thioacetate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the alkyl halide in DMF, add an equimolar amount of potassium thioacetate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure S-alkyl thioacetate.

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

-

Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Relationships in Spectroscopic Data

Caption: Relationship between molecular structure and different spectroscopic techniques.

An In-depth Technical Guide to the Solubility and Stability of S-(3-Hydroxypropyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Hydroxypropyl) ethanethioate is a thioester molecule of interest in various scientific domains, including drug development, due to its potential role as a metabolic intermediate or a building block in chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and handling. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, with a focus on its solubility in common solvents and its stability profile, primarily concerning hydrolysis. Given the limited direct experimental data for this specific compound, this guide leverages data from analogous structures and established principles of thioester chemistry to provide reliable estimations. Detailed experimental protocols for determining these key parameters are also presented to aid researchers in generating precise data for their specific applications.

Introduction

Thioesters, characterized by the R-S-C(=O)-R' functional group, are pivotal in numerous biochemical processes. They serve as activated acyl group carriers, most notably in the form of acetyl-CoA, and are central to the metabolism of fatty acids and the biosynthesis of various natural products. In the context of drug development, the thioester moiety can influence a molecule's metabolic fate, reactivity, and bioavailability. This compound, with its terminal hydroxyl group, presents a molecule with both a reactive thioester linkage and a potential site for further functionalization or metabolic transformation. This guide aims to consolidate the available information and provide a predictive assessment of its solubility and stability, critical parameters for its use in research and development.

Physicochemical Properties of this compound

Direct experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from similar compounds, we can compile a profile of its key physicochemical properties.

| Property | Value/Prediction | Source/Method |

| CAS Number | 115051-66-6 | Chemical Supplier Databases[1][2] |

| Molecular Formula | C5H10O2S | Chemical Supplier Databases[1] |

| Molecular Weight | 134.20 g/mol | Chemical Supplier Databases[1] |

| SMILES | CC(=O)SCCCCO | Deduced from structure |

| Predicted Water Solubility | High (miscible) | Estimation based on the presence of a hydroxyl group and short alkyl chain. |

| Predicted LogP (Octanol-Water Partition Coefficient) | Low | Estimation based on hydrophilic character. |

| Storage Conditions | 2-8°C, sealed in a dry environment | Chemical Supplier Data[3] |

Solubility Profile

The solubility of a compound is a critical factor in its formulation, delivery, and biological activity. The presence of the terminal hydroxyl group in this compound is expected to confer significant water solubility through hydrogen bonding.

Predicted Solubility in Common Solvents

A qualitative prediction of solubility in a range of common laboratory solvents is presented below. These predictions are based on the principle of "like dissolves like" and the polarity of the respective solvents.

| Solvent | Polarity | Predicted Solubility of this compound |

| Water | Polar Protic | High / Miscible |

| Methanol | Polar Protic | High / Miscible |

| Ethanol | Polar Protic | High / Miscible |

| Acetone | Polar Aprotic | High / Miscible |

| Dichloromethane | Nonpolar | Moderate to Low |

| Hexane | Nonpolar | Low / Immiscible |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a general method that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other quantitative analytical technique.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant at a high speed to remove any suspended microparticles.

-

Accurately dilute a known volume of the clear supernatant with the appropriate mobile phase for HPLC analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

The logical workflow for this experimental protocol can be visualized as follows:

References

S-(3-Hydroxypropyl) ethanethioate: A Technical Safety Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Professionals

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of S-(3-Hydroxypropyl) ethanethioate. The following table summarizes the available information.[1][2]

| Property | Value | Source |

| CAS Number | 64079-26-3; 115051-66-6 | - |

| Molecular Formula | C₅H₁₀O₂S | [1][2] |

| Molecular Weight | 134.20 g/mol | [1][2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| SMILES Code | CC(SCCCO)=O | [2] |

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicological data for this compound, a qualitative hazard assessment is based on the functional groups present in the molecule: a thioester and a primary alcohol.

Potential Hazards:

-

Eye Irritation: Alcohols and sulfur-containing compounds can be irritating to the eyes.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

-

Harmful if Swallowed: Ingestion may be harmful.

Recommended Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

The following diagram illustrates a general workflow for handling potentially hazardous chemicals like this compound.

First-Aid Measures

In the event of exposure, follow these first-aid measures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |

The following diagram outlines the recommended first-aid response to exposure.

Experimental Protocols for Toxicity Testing

While specific toxicological data for this compound is not available, the following are general, standardized experimental protocols that are typically used to assess the toxicity of chemical substances. These are provided for informational purposes to illustrate the methodologies that would be employed to generate a comprehensive safety profile.

Acute Oral Toxicity (OECD Test Guideline 423):

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, rats or mice of a single sex are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the outcome of the previous step.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The LD50 is calculated based on the mortality data.

-

Acute Dermal Toxicity (OECD Test Guideline 402):

-

Objective: To determine the acute toxicity of a substance when applied to the skin.

-

Test Animals: Typically, rats, rabbits, or guinea pigs are used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Acute Eye Irritation/Corrosion (OECD Test Guideline 405):

-

Objective: To determine the potential for a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the substance is applied into one eye of the test animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis).

-

The logical relationship for assessing chemical safety often follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

Conclusion

While a complete safety profile for this compound is not currently available, a precautionary approach based on its chemical structure is warranted. Researchers and drug development professionals should handle this compound with care, utilizing appropriate engineering controls and personal protective equipment. The generation of experimental toxicological data for this compound would be invaluable for a more definitive risk assessment. Until such data is available, treating this compound as potentially hazardous is the most prudent course of action.

References

S-(3-Hydroxypropyl) ethanethioate: A Technical Review of an Understudied Thioester

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on S-(3-Hydroxypropyl) ethanethioate. Due to the scarcity of direct research on this specific molecule, this paper collates available data and infers potential synthetic routes, properties, and experimental protocols based on established chemical principles and literature on analogous compounds. All quantitative data is presented in structured tables, and a plausible synthetic workflow is visualized.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl group and a thioester linkage. Such structures are of potential interest in medicinal chemistry and materials science, where the thioester can act as a reactive handle or a biodegradable linker, and the hydroxyl group provides a site for further functionalization or improved solubility. Despite this potential, this compound remains a largely uncharacterized compound in the public scientific domain. This guide aims to bridge this knowledge gap by providing a foundational understanding of its chemistry.

Chemical and Physical Properties

Direct experimental data for this compound is sparse and primarily available from chemical supplier databases. To provide a more comprehensive overview, the properties of its likely precursor, 3-Mercapto-1-propanol, are also included.

Table 1: Physicochemical Properties of this compound and 3-Mercapto-1-propanol

| Property | This compound | 3-Mercapto-1-propanol | Source(s) |

| CAS Number | 115051-66-6 | 19721-22-3 | [1], |

| Molecular Formula | C₅H₁₀O₂S | C₃H₈OS | [1], |

| Molecular Weight | 134.20 g/mol | 92.16 g/mol | [1], |

| Boiling Point | No data available | 81-82 °C / 10 mmHg | |

| Density | No data available | 1.067 g/mL at 20 °C | |

| Refractive Index | No data available | n20/D 1.495 | |

| Storage Conditions | Sealed in dry, 2-8°C | Room temperature | [1], |

Synthesis of this compound

While no specific, detailed synthetic protocols for this compound have been published in peer-reviewed literature, its structure suggests a straightforward synthesis from commercially available starting materials. The most probable route is the thioesterification of 3-mercapto-1-propanol with an acetylating agent. Two common methods for such a transformation are Fischer esterification (acid-catalyzed) and the Mitsunobu reaction.

Proposed Experimental Protocol: Acid-Catalyzed Thioesterification

This protocol is a generalized procedure based on the principles of Fischer esterification, adapted for thioester synthesis.[2]

Materials:

-

3-Mercapto-1-propanol

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated, catalytic amount)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Mercapto-1-propanol (1 equivalent) in the anhydrous solvent.

-

Add an excess of glacial acetic acid (e.g., 1.2 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel.

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature, including major chemical and biomedical databases, revealed no studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or involvement in any signaling pathways. The structurally related compound, S-(3-Hydroxypropyl)cysteine N-acetate, is a known metabolite of acrolein and can be found in the urine of smokers, but this provides no direct insight into the bioactivity of the title compound.[3]

Conclusion and Future Directions

This compound is a chemical entity with potential applications that remain unexplored. This technical guide has consolidated the limited available data and proposed a viable synthetic route. The lack of research into its biological effects presents a clear opportunity for future investigation. Researchers in drug discovery and materials science may find this compound to be a valuable building block. Future studies should focus on establishing a reliable and scalable synthesis, thoroughly characterizing its physicochemical properties, and screening for biological activity to uncover its potential utility.

References

S-(3-Hydroxypropyl) ethanethioate: An Overview of a Niche Thioester and its Potential Research Trajectory

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of S-(3-Hydroxypropyl) ethanethioate, a thioester of emerging interest. Due to the nascent stage of research concerning this specific molecule, this document serves as a foundational overview, summarizing the available data and outlining potential avenues for future investigation. The information presented herein is based on a comprehensive review of existing, albeit limited, scientific literature and chemical databases.

Chemical Identity and Properties

This compound (CAS No. 115051-66-6) is a bifunctional organic molecule incorporating both a thioester linkage and a terminal hydroxyl group. This unique structure suggests a potential for diverse chemical reactivity and application.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂S | Chemical Supplier Data |

| Molecular Weight | 134.20 g/mol | Chemical Supplier Data |

| Appearance | Not widely reported, likely a liquid | Inferred from related compounds |

| Storage Conditions | 2-8°C, Sealed in dry conditions | Chemical Supplier Data |

A singular PhD thesis from the University of Southampton provides the only currently available public analytical data for this compound[1]:

| Spectroscopic Data | Values |

| Infrared (IR) (cm⁻¹) | 3390 (br, OH), 2939 (w), 2877 (w), 1687 (s, C=O) |

| ¹H-NMR (CDCl₃, δ ppm) | 3.56 (2H, dd, J = 11.0, 5.9 Hz, CH₂OH), 3.04 (1H, br s, OH), 2.99 (2H, t, J = 7.1 Hz, SCH₂), 2.33 (3H, s, COCH₃), 1.81 (2H, p, J = 6.5 Hz, CH₂CH₂CH₂) |

Known Occurrences and Potential Synthesis

Natural Occurrence

To date, the only documented natural occurrence of this compound is as a volatile, sulfur-derived compound in melon (Cucumis melo L.) fruit. Its presence was identified in a study characterizing the aroma profile of different melon cultivars[2]. The biosynthetic pathway leading to its formation in melons has not yet been elucidated.

Synthetic Approach

While detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles. A likely method involves the thioacetylation of 3-mercapto-1-propanol. This reaction could be achieved using an acetylating agent such as acetyl chloride or acetic anhydride under basic conditions.

References

An In-depth Technical Guide to S-(3-Hydroxypropyl) ethanethioate: Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Hydroxypropyl) ethanethioate is a bifunctional organic molecule containing both a thioester and a primary alcohol functional group. This guide provides a detailed analysis of its structure, predicted physicochemical properties, and potential reactivity, drawing upon established principles of organic chemistry and spectroscopic data from analogous compounds. Due to the limited availability of direct experimental data for this compound, this document serves as a predictive guide for researchers interested in its synthesis, characterization, and potential applications, particularly in the realm of drug development and bioconjugation.

Introduction

This compound, with the chemical formula C5H10O2S, possesses a unique combination of a reactive thioester moiety and a versatile primary alcohol. Thioesters are recognized as "energy-rich" functional groups that play a crucial role in various biochemical pathways, including acyl transfer reactions.[1][2] They are more reactive than their ester counterparts, rendering them valuable intermediates in organic synthesis.[1][3][4][5] The primary alcohol group offers a site for further functionalization, such as oxidation, esterification, or conjugation to other molecules.[6][7][8] This dual functionality makes this compound an intriguing candidate for applications in drug delivery, prodrug design, and as a linker in bioconjugation chemistry.

Functional Group Analysis

The chemical behavior of this compound is dictated by its two primary functional groups: the thioester and the primary alcohol.

Thioester Group

The thioester group, specifically an S-alkyl thioacetate, is characterized by the -(C=O)S- linkage.

-

Structure and Reactivity: The thioester bond is more susceptible to nucleophilic attack than an oxygen ester bond due to the larger size of the sulfur atom and weaker C-S bond overlap compared to the C-O bond.[1][3][4][5] This inherent reactivity allows for facile acyl transfer to various nucleophiles, including amines, thiols, and water (hydrolysis).[1][2][9] Thioesters are key intermediates in native chemical ligation for peptide synthesis and are found in vital biological molecules like acetyl-CoA.[1][5][9]

Primary Alcohol Group

The terminal hydroxyl (-OH) group is attached to a primary carbon, classifying it as a primary alcohol.

-

Structure and Reactivity: The hydroxyl group is polar and capable of hydrogen bonding, which influences the molecule's solubility and physical properties.[10][11] It can act as a weak acid, and its oxygen atom is nucleophilic.[8][12] Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[6][7][13] They can also undergo esterification with carboxylic acids or their derivatives, and can be converted to alkyl halides.[7][8][13]

Predicted Physicochemical and Spectroscopic Data

In the absence of direct experimental data for this compound, the following properties are predicted based on the analysis of its functional groups and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C5H10O2S |

| Molecular Weight | 134.20 g/mol |

| Appearance | Likely a liquid at room temperature |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| Boiling Point | Predicted to be higher than the corresponding thiol or ester due to hydrogen bonding from the alcohol group. |

Predicted Spectroscopic Data

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for both the thioester and alcohol functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch (H-bonded) | 3500-3200 | Strong, Broad |

| Thioester | C=O stretch | ~1680-1715 | Strong |

| Alcohol | C-O stretch | 1260-1050 | Strong |

-

The broad O-H stretch is a hallmark of alcohols capable of hydrogen bonding.[10][14][15][16][17]

-

The C=O stretch of the thioester is typically at a lower wavenumber compared to oxygen esters.[18]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the connectivity of the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ -C=O | 2.2 - 2.5 | Singlet | 3H |

| S-CH₂ -CH₂ | 2.8 - 3.2 | Triplet | 2H |

| S-CH₂-CH₂ -CH₂ | 1.8 - 2.2 | Quintet | 2H |

| CH₂-CH₂ -OH | 3.5 - 3.8 | Triplet | 2H |

| CH₂-OH | Variable (broad singlet) | Singlet | 1H |

-

The protons adjacent to the sulfur and oxygen atoms will be deshielded and appear at higher chemical shifts.[14][19][20][21] The hydroxyl proton's chemical shift is variable and may exchange with D₂O.[21]

-

¹³C NMR: The carbon NMR will show five distinct signals.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| CH₃ -C=O | 25 - 35 |

| S-CH₂ -CH₂ | 25 - 35 |

| S-CH₂-CH₂ -CH₂ | 30 - 40 |

| CH₂-CH₂ -OH | 58 - 65 |

| -C =O | 190 - 205 |

-

The carbonyl carbon of the thioester is significantly deshielded.[22] The carbon bearing the hydroxyl group will also be deshielded.[14][20][21]

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve:

-

Alpha-cleavage at the alcohol, leading to the loss of a CH₂OH radical (m/z = 103) or a C₄H₇OS radical (m/z = 31).[23][24][25][26]

-

Dehydration (loss of H₂O), resulting in a fragment at m/z = 116.[23][24][25][26][27]

-

Cleavage of the thioester bond , yielding an acylium ion [CH₃CO]⁺ at m/z = 43.[28][29][30]

Potential Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methods for the synthesis and characterization of similar compounds.

Synthesis of this compound

A plausible synthetic route would involve the reaction of 3-mercapto-1-propanol with an acetylating agent.

Methodology:

-

Reactants: 3-Mercapto-1-propanol, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Solvent: A dry, aprotic solvent such as dichloromethane or diethyl ether.

-

Procedure: a. Dissolve 3-mercapto-1-propanol and the base in the solvent under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath. b. Add acetyl chloride dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water or a dilute aqueous acid solution. f. Extract the product with an organic solvent. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

General Spectroscopic Characterization

4.2.1. IR Spectroscopy

-

Sample Preparation: A thin film of the purified liquid product is prepared between two salt plates (e.g., NaCl or KBr).

-

Analysis: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

4.2.2. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹H NMR, a D₂O shake can be performed to confirm the hydroxyl proton peak.[21]

4.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Record the mass-to-charge ratio of the resulting ions.

Logical and Workflow Diagrams

Functional Group Reactivity

Caption: Predicted Reactivity Pathways.

Synthetic and Characterization Workflow

Caption: Synthetic and Analytical Workflow.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry due to its dual functionality. The reactive thioester group serves as a handle for acyl transfer and conjugation, while the primary alcohol provides a site for further modification or attachment to other molecular scaffolds. This guide provides a comprehensive, albeit predictive, analysis of its functional groups, expected properties, and potential experimental workflows. It is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related bifunctional molecules. Further experimental validation of the predicted data is essential to fully elucidate the chemical and biological properties of this compound.

References

- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 8. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 9. Thioester - Wikipedia [en.wikipedia.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Alcohol Reactivity [www2.chemistry.msu.edu]

- 13. crab.rutgers.edu [crab.rutgers.edu]

- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. Alcohols | OpenOChem Learn [learn.openochem.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. chem.libretexts.org [chem.libretexts.org]

The Central Role of Thioesters in Chemistry and Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioesters, organosulfur compounds featuring a carbon-sulfur double bond, occupy a pivotal position at the crossroads of synthetic chemistry and biological systems. Their unique reactivity, characterized by a high-energy yet kinetically stable bond, makes them indispensable intermediates in a vast array of biochemical processes and powerful tools in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the fundamental principles of thioester chemistry, encompassing their synthesis, reactivity, and critical role in metabolic pathways, with a focus on applications relevant to drug discovery and development.

Core Principles of Thioester Chemistry

Thioesters are structurally analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage (R-C(=O)-S-R'). This substitution has profound implications for the molecule's reactivity. The larger atomic radius of sulfur compared to oxygen results in poorer orbital overlap with the carbonyl carbon, leading to a less stabilized resonance structure.[1] Consequently, the thioester bond is weaker and more "energy-rich" than its oxygen-containing counterpart.

The reactivity of thioesters is a key aspect of their utility. They are more susceptible to nucleophilic attack at the carbonyl carbon than esters, making them excellent acylating agents.[1] This heightened reactivity is central to their function in biological systems, where they facilitate the transfer of acyl groups in a variety of metabolic transformations.

Synthesis of Thioesters

A variety of synthetic routes are available for the preparation of thioesters, both in solution and on solid phase. Common methods include the coupling of carboxylic acids and thiols using dehydrating agents like dicyclohexylcarbodiimide (DCC), the reaction of acid chlorides with thiols, and specialized methods for the synthesis of peptide thioesters for applications such as native chemical ligation.[2][3]

Reactivity and Hydrolysis

Thioesters exhibit a balance of thermodynamic instability and kinetic stability. The hydrolysis of a thioester is a thermodynamically favorable process, releasing a significant amount of free energy. For instance, the standard Gibbs free energy of hydrolysis for acetyl-CoA is approximately -31.4 to -35.7 kJ/mol.[4][5][6] However, in the absence of a catalyst, this hydrolysis is kinetically slow, allowing thioesters to persist in aqueous environments long enough to participate in specific enzymatic reactions.

Quantitative Data on Thioester Chemistry

The following tables summarize key quantitative data related to the thermodynamics and kinetics of thioester reactions, providing a basis for comparison and for understanding their reactivity.

Table 1: Thermodynamic Data for Thioester Hydrolysis

| Thioester | Standard Gibbs Free Energy of Hydrolysis (ΔG°') | Reference(s) |

| Acetyl-CoA | -31.4 to -35.7 kJ/mol (-7.5 to -8.5 kcal/mol) | [1][4][5] |

| S-acetyl mercaptopropanol | ~ -32.1 kJ/mol (-7.67 kcal/mol) at pH 7 | [7] |

| Typical Ester | ~ -19.7 kJ/mol (-4.7 kcal/mol) | [8] |

Table 2: Kinetic Data for Thioester Reactions

| Reaction | Thioester Substrate | Nucleophile | Rate Constant (k) | Conditions | Reference(s) |

| Base-catalyzed Hydrolysis (kb) | S-methyl thioacetate | OH⁻ | 0.14 - 0.15 M⁻¹s⁻¹ | Aqueous solution | [9] |

| Base-catalyzed Hydrolysis (kb) | Phenyl thioester derivative (T2) | OH⁻ | 0.51 M⁻¹s⁻¹ | Aqueous solution | [9] |

| Thiol-thioester Exchange (kex) | S-methyl thioacetate | Cysteine | 1.1 M⁻¹s⁻¹ | pH 7-8 | [9] |

| Thiol-thioester Exchange (kex) | Phenyl thioester derivative (T2) | Cysteine | 31 M⁻¹s⁻¹ | pH 7-8 | [9] |

| Reaction with Imidazole | Phenyl thioester derivative (T2) | Imidazole | 0.12 M⁻¹s⁻¹ (imidazole-catalyzed hydrolysis) | pH 7 | [10] |

Experimental Protocols

Detailed methodologies for key experiments in thioester chemistry are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific substrates and experimental goals.

Synthesis of a Small Molecule Thioester using DCC Coupling

This protocol describes a general method for the synthesis of a thioester from a carboxylic acid and a thiol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Carboxylic acid

-

Thiol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the thiol (1.0-1.2 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.05-0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure thioester.

Solid-Phase Synthesis of a Peptide Thioester

This protocol outlines the synthesis of a peptide C-terminal thioester on a solid support, which is a key intermediate for native chemical ligation.[11]

Materials:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Wang resin pre-loaded with a thiol linker)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

-

Diethyl ether, cold

Procedure:

-

Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.

-

Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-protected amino acid (3-5 eq) with the coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin thoroughly with DMF and DCM.

-

Repeat steps 2-7 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide thioester from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide thioester by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide thioester under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectrophotometric Assay for Thioesterase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of thioesterase enzymes by monitoring the release of free thiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[12]

Materials:

-

Thioester substrate (e.g., acetyl-CoA, palmitoyl-CoA)

-

Thioesterase enzyme preparation

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (in buffer)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a stock solution of the thioester substrate in the assay buffer.

-

Prepare a working solution of DTNB in the assay buffer (e.g., 1 mM).

-

Set up the reaction mixture in a cuvette by adding the assay buffer, DTNB solution, and the thioester substrate to a final volume of, for example, 1 mL.

-

Equilibrate the cuvette at the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding a small volume of the thioesterase enzyme preparation to the cuvette and mix quickly.

-

Immediately start monitoring the increase in absorbance at 412 nm over time. The yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at this wavelength.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Activity (mol/min) = (ΔA₄₁₂/min) / ε), where ε is the molar extinction coefficient of TNB²⁻.

-

Enzyme activity can be expressed in units (μmol of product formed per minute) per mg of protein.

Thioesters in Biological Signaling and Metabolism

Thioesters, most notably in the form of acetyl-coenzyme A (acetyl-CoA), are central players in cellular metabolism. They are involved in the citric acid cycle, fatty acid metabolism, and the biosynthesis of numerous essential molecules.

Role in the Citric Acid Cycle

The citric acid cycle (or Krebs cycle) is the final common pathway for the oxidation of fuel molecules. Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the entry point into this cycle. The high-energy thioester bond of acetyl-CoA is cleaved in the first step of the cycle, driving the condensation reaction with oxaloacetate to form citrate.

Caption: The role of Acetyl-CoA in the Citric Acid Cycle.

Role in Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing an acetyl-CoA molecule in each cycle.

Caption: The central role of thioesters in fatty acid β-oxidation.

Thioesters in Drug Development

The unique reactivity of thioesters makes them valuable in the field of drug development. Their ability to act as acylating agents is exploited in the design of enzyme inhibitors and probes. Furthermore, thioester chemistry, particularly native chemical ligation, is a cornerstone of synthetic protein chemistry, enabling the synthesis of therapeutic proteins and peptides with post-translational modifications that are difficult to produce using recombinant methods. The understanding of thioesterase enzymes and their role in various diseases also presents opportunities for the development of novel therapeutic agents that target these enzymes.

Conclusion

Thioester chemistry is a rich and diverse field with profound implications for both fundamental biochemistry and applied sciences. The principles outlined in this guide, from the synthesis and reactivity of these fascinating molecules to their central roles in metabolism and their application in drug discovery, highlight the enduring importance of thioesters in the molecular sciences. For researchers and professionals in drug development, a deep understanding of thioester chemistry is not just advantageous but essential for the design and synthesis of the next generation of therapeutics.

References

- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. Change in Gibbs free energy in hydrolysis of - Unspecified - BNID 104430 [bionumbers.hms.harvard.edu]

- 5. brainly.com [brainly.com]

- 6. Solved The standard free energy change of the hydrolysis of | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]